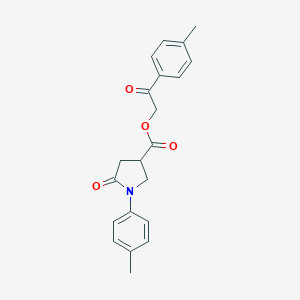
N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as MBP-3, is a chemical compound that has been extensively studied for its potential use in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including its use as a potential therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to work by inhibiting specific enzymes and proteins involved in disease progression. For example, in cancer cells, N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell proliferation.
Biochemical and Physiological Effects:
N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, reduce the accumulation of amyloid-beta protein in Alzheimer's disease, and improve cognitive function in animal models of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its relatively simple synthesis method, which allows for easy production and testing in laboratory settings. However, one limitation of N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, including its potential use as a therapeutic agent for other diseases, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential side effects. Finally, the development of more soluble formulations of N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide could improve its potential for clinical use.
Métodos De Síntesis
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 6-methyl-2-aminobenzothiazole with 4-methylphenylacetic acid, followed by the addition of pyrrolidine-2,5-dione and acetic anhydride. The resulting compound is then purified through column chromatography, yielding N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide.
Aplicaciones Científicas De Investigación
N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth of cancer cells and reduce the accumulation of amyloid-beta protein in Alzheimer's disease.
Propiedades
Nombre del producto |
N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
Fórmula molecular |
C20H19N3O2S |
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
N-(6-methyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H19N3O2S/c1-12-3-6-15(7-4-12)23-11-14(10-18(23)24)19(25)22-20-21-16-8-5-13(2)9-17(16)26-20/h3-9,14H,10-11H2,1-2H3,(H,21,22,25) |
Clave InChI |
AITPLIVYQXCFGR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)C |
SMILES canónico |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-8-methyl-4-quinolinecarboxylate](/img/structure/B271132.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylate](/img/structure/B271133.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271134.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271136.png)









